2-Methyl-2,6-diazaspiro[3.3]heptan-1-one
Description
Properties
Molecular Formula |
C6H10N2O |
|---|---|
Molecular Weight |
126.16 g/mol |
IUPAC Name |
2-methyl-2,6-diazaspiro[3.3]heptan-3-one |
InChI |
InChI=1S/C6H10N2O/c1-8-4-6(5(8)9)2-7-3-6/h7H,2-4H2,1H3 |
InChI Key |
CEONBAVRISLWCO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2(C1=O)CNC2 |
Origin of Product |
United States |
Preparation Methods
Reductive Amination
Reductive amination is a prominent method for constructing the spirocyclic core. This approach typically involves the condensation of a carbonyl compound with an amine, followed by reduction to yield the spirocyclic amine. For 2-Methyl-2,6-diazaspiro[3.3]heptan-1-one, the process can be outlined as follows:
Cyclization of Azetidine Precursors
Azetidine intermediates serve as key building blocks. The synthesis involves:
- Preparation of 1-benzyl-3-chloromethylazetidine-3-carboxylic acid ethyl ester via alkylation and esterification.
- Cyclization: Treatment with a base (such as potassium carbonate in toluene) to induce ring closure, forming the spirocyclic β-lactam core.
- Functionalization: The azetidine ring can be further functionalized via reaction with acid chlorides, aldehydes, isocyanates, or sulfonyl chlorides to introduce various substituents.
Library Synthesis and Parallel Approaches
Modern synthetic approaches have enabled parallel and combinatorial synthesis for rapid generation of spirocyclic libraries:
- Scalable protocols using mild conditions (e.g., sodium hydride in tetrahydrofuran for N-alkylation and subsequent cyclization).
- Optimization for purity and yield using chromatographic purification and analytical monitoring (e.g., HPLC, GC-MS).
Reduction of β-Lactams
Reduction of spirocyclic β-lactams to the corresponding amines is achieved using reagents such as lithium aluminum hydride in ether solvents, sometimes in the presence of aluminum chloride as a promoter. This step is particularly useful for converting the lactam into the spirocyclic amine, which can then be methylated at the 2-position.
Experimental Data and Analytical Characterization
The following table summarizes key experimental conditions and yields for representative steps in the synthesis of 2-Methyl-2,6-diazaspiro[3.3]heptan-1-one and analogues:
| Step | Reagents/Conditions | Yield (%) | Analytical Data |
|---|---|---|---|
| Azetidine ester synthesis | Na, EtOH, 0-5°C; followed by K2CO3, toluene | 32 | 1H NMR, GC-MS |
| Cyclization to spiro β-lactam | NaH in THF, room temp, 2 h | 85 | 1H NMR, 13C NMR, MS |
| Reduction to spiro amine | LiAlH4/AlCl3 in Et2O, 40°C, 1 h | 55 | 1H NMR, MS |
| Methylation at 2-position | Reductive amination with methyl source | 40–70 | HPLC, NMR |
- Purity and structural integrity are confirmed by NMR (1H, 13C), MS, and IR spectroscopy.
- Yields vary depending on the substituents and specific conditions used.
Research Findings and Optimization
- Solvent choice: Tetrahydrofuran and toluene are preferred for cyclization due to their ability to dissolve both organic and inorganic reagents and facilitate base-promoted ring closure.
- Reduction step: The use of lithium aluminum hydride is effective but requires careful stoichiometric control to avoid over-reduction or side reactions.
- Functionalization: The spirocyclic amine can be derivatized at either nitrogen, allowing for a variety of analogues to be synthesized for medicinal chemistry applications.
Summary Table of Preparation Methods
| Methodology | Key Features | Typical Yield | Analytical Monitoring |
|---|---|---|---|
| Reductive amination | Direct, mild, scalable | 40–70% | HPLC, NMR, GC-MS |
| Cyclization of azetidine precursors | Stepwise, allows for functional group variety | 32–85% | NMR, MS |
| β-Lactam reduction | Converts lactam to amine, requires strict control | 55% | NMR, MS |
| Parallel synthesis | Library generation, combinatorial approaches | Variable | HPLC, NMR |
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2,6-diazaspiro[3.3]heptan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, N-ethyl-N,N-diisopropylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and features a spirocyclic structure that includes two nitrogen atoms. This unique configuration affects its reactivity and interaction with biological systems, making it a valuable building block in synthetic chemistry.
Chemistry
- Building Block for Organic Synthesis : 2-Methyl-2,6-diazaspiro[3.3]heptan-1-one serves as a crucial intermediate in the synthesis of complex organic molecules. Its spirocyclic nature allows for diverse substitution patterns, facilitating the creation of various derivatives.
- Reagent in Chemical Reactions : The compound is utilized as a reagent in several chemical reactions, including cyclization processes that yield other valuable compounds.
Biology
- Enzyme Mechanism Studies : Research indicates that this compound can interact with specific enzymes, allowing scientists to explore enzyme mechanisms and protein-ligand interactions. Its ability to bind effectively to enzymes makes it a candidate for studying enzymatic pathways.
Medicine
- Antimicrobial Activity : Preliminary studies suggest that 2-Methyl-2,6-diazaspiro[3.3]heptan-1-one exhibits antimicrobial properties against certain bacterial strains, indicating potential use in developing new antibiotics.
- Anticancer Potential : In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism involves modulation of signaling pathways associated with cell survival.
Industry
- Material Development : The compound is explored for its applications in creating new materials and as a precursor for specialty chemicals. Its unique properties make it suitable for use in liquid crystal mixtures and other functional fine chemicals.
The biological activities of 2-Methyl-2,6-diazaspiro[3.3]heptan-1-one are summarized below:
| Activity Type | Effect Observed | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Neuroprotective | Protection against neurodegeneration |
Case Study Example
A notable study published in a peer-reviewed journal investigated the anticancer effects of 2-Methyl-2,6-diazaspiro[3.3]heptan-1-one on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values demonstrating potent activity against tested cell lines .
Mechanism of Action
The mechanism of action of 2-Methyl-2,6-diazaspiro[3.3]heptan-1-one involves its interaction with specific molecular targets and pathways. Its spirocyclic structure allows it to act as a bioisostere, mimicking the behavior of piperazine and other similar compounds. This interaction can enhance drug-likeness, reduce toxicity, and improve clinical success .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues: Substituent and Core Modifications
Table 1: Key Structural and Physical Properties
| Compound Name | Core Structure | Substituent(s) | Molecular Formula | Molecular Weight | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|---|---|---|
| 2-Methyl-2,6-diazaspiro[3.3]heptan-1-one | Spiro[3.3]heptane | 2-CH3 | C7H10N2O | 138.17* | N/A | N/A |
| 2-Phenyl-2,6-diazaspiro[3.3]heptan-1-one | Spiro[3.3]heptane | 2-C6H5 | C11H12N2O | 188.23 | 426.6 | 1.28 |
| 2,6-Diazaspiro[3.3]heptane hydrochloride | Spiro[3.3]heptane | None | C5H9N2·HCl | 148.60 | N/A | N/A |
| 2-Methyl-2,6-diazaspiro[3.4]octane dihydrochloride | Spiro[3.4]octane | 2-CH3 | C8H14N2·2HCl | 223.13 | N/A | N/A |
Key Observations :
- Substituent Effects : The phenyl-substituted analogue (CAS 960079-47-4) exhibits higher molecular weight and boiling point compared to the methyl derivative, likely due to increased van der Waals interactions from the aromatic ring .
- Core Rigidity : Spiro[3.3]heptane systems (e.g., 2-methyl and 2-phenyl derivatives) offer greater conformational restriction than larger cores like spiro[3.4]octane, which may enhance binding specificity in drug-receptor interactions .
- Salt Forms : Dihydrochloride salts (e.g., CAS 1630082-57-3) improve aqueous solubility, facilitating biological testing, while oxalate salts (e.g., 1810070-20-2) are preferred for crystallography studies .
Commercial Availability and Practical Considerations
- Cost and Purity : The dihydrochloride salt of 2-methyl-2,6-diazaspiro[3.3]heptane is priced at €473.00/g (1g scale), reflecting its high purity (>95%) and demand . In contrast, phenyl derivatives are less commonly stocked, requiring custom synthesis .
- Stability : Spirocyclic β-lactams are sensitive to hydrolysis, necessitating anhydrous storage, while salt forms exhibit improved shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
